molecular formula C11H9NO6 B122499 (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester CAS No. 224044-67-1

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester

Cat. No.: B122499
CAS No.: 224044-67-1
M. Wt: 251.19 g/mol
InChI Key: HNATUFITVBWQHT-AATRIKPKSA-N
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Description

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester is an organic compound with a complex structure that includes both electrophilic and nucleophilic centers

Preparation Methods

The synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester typically involves the condensation of alkyl arylacetate with alkyl formate. This reaction is one of the most direct approaches to prepare 3-hydroxy-2-aryl acrylate derivatives . The reaction conditions often require the presence of a base to facilitate the condensation process.

Chemical Reactions Analysis

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester involves its interaction with various molecular targets. The compound’s electrophilic and nucleophilic centers allow it to participate in multiple biochemical pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting the overall metabolic processes .

Comparison with Similar Compounds

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its multifunctional centers, which make it a versatile building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl (E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-18-10(15)6-5-8(13)7-3-2-4-9(14)11(7)12(16)17/h2-6,14H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNATUFITVBWQHT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445125
Record name FT-0669896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224044-67-1
Record name Methyl (2E)-4-(3-hydroxy-2-nitrophenyl)-4-oxo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224044-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FT-0669896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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